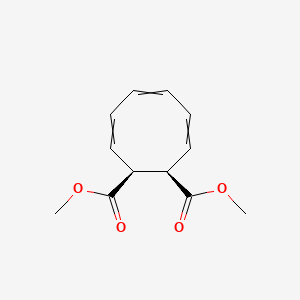
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline is a chemical compound characterized by the presence of three aniline groups attached to a central trifluoroethane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline typically involves the reaction of trifluoroethane derivatives with aniline under specific conditions. One common method involves the use of trifluoroethane-1,1,1-triyl chloride as a starting material, which reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethane moiety can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a solvent and refrigerant.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in various industrial applications.
1,1,1-Trifluoroethane: A hydrofluorocarbon with applications in refrigeration and as a blowing agent.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline is unique due to the presence of three aniline groups attached to the trifluoroethane core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61204-05-5 |
|---|---|
Molekularformel |
C20H18F3N3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-[1,1-bis(4-aminophenyl)-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C20H18F3N3/c21-20(22,23)19(13-1-7-16(24)8-2-13,14-3-9-17(25)10-4-14)15-5-11-18(26)12-6-15/h1-12H,24-26H2 |
InChI-Schlüssel |
ZXOFJTXLYVLOFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

